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Defensin-NV

antimicrobial peptide discovery parasitic hymenoptera venom biochemistry

Defensin-NV is a 52‑amino‑acid, cysteine‑rich antimicrobial peptide (AMP) belonging to the invertebrate defensin family. It was isolated and characterized from the venom of the ectoparasitic wasp Nasonia vitripennis (Hymenoptera: Pteromalidae).

Molecular Formula
Molecular Weight
Cat. No. B1577159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-NV
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-NV Procurement Guide: Baseline Identity, Source, and Antimicrobial Peptide Class


Defensin-NV is a 52‑amino‑acid, cysteine‑rich antimicrobial peptide (AMP) belonging to the invertebrate defensin family. It was isolated and characterized from the venom of the ectoparasitic wasp Nasonia vitripennis (Hymenoptera: Pteromalidae). The peptide contains six conserved cysteines that form three intramolecular disulfide bridges, adopting the canonical cysteine‑stabilized α‑helix/β‑sheet (CSαβ) fold characteristic of insect defensins [1]. Its primary sequence is VTCELLMFGGVVGDSACAANCLSMGKAGGSCNGGLCDCRKTTFKELWDKRFG. Defensin-NV is notable as the first antimicrobial peptide purified and characterized from a parasitic hymenopteran, distinguishing it from the many defensins previously described from social hymenopterans, other insects, and mammals [1].

Source Venom of parasitic wasp Nasonia vitripennis
Fold Cysteine‑stabilized α‑helix/β‑sheet (CSαβ)
Identity Reported first AMP from parasitic Hymenoptera

Why Generic Defensin Substitution Is Inadequate for Defensin-NV Procurement


Defensins are a structurally conserved but functionally heterogeneous superfamily. Even within the same organism, gene duplication and positive selection generate paralogs with divergent target specificity, expression patterns, and potency [1]. Defensin-NV is a venom‑derived, constitutively expressed peptide with demonstrated activity against Gram‑positive bacteria, Gram‑negative bacteria, and fungi [2]. In contrast, the Nasonia genome encodes at least five defensin paralogs (navidefensins‑1‑1 through 2‑3) that differ in expression regulation, antibacterial spectrum, and the presence or absence of a scorpion‑toxin signature (STS) motif [1]. Human α‑defensins (e.g., HNP‑1 to HNP‑4, HD‑5, HD‑6) exhibit starkly different rank‑order potencies against S. aureus versus E. coli and some (HD‑6) lack antimicrobial activity entirely [3]. Therefore, substituting one defensin for another without empirical justification risks unpredictable activity, selectivity, and experimental reproducibility. The quantitative evidence below defines the specific procurement‑relevant differences between Defensin-NV and its closest functional or phylogenetic analogs.

  • Venom source context may differ Social hymenopteran defensins originate from non‑venom tissues, altering functional and evolutionary interpretation.
  • Nasonia paralog specificity varies Navidefensin2‑2 lacks Gram‑negative and antifungal activity; expression pattern and folding pathway are distinct.
  • Human defensin selectivity inversion Human α‑defensins show organism‑specific potency rank reversal; broad‑spectrum coverage is not a class default.

Defensin-NV Quantitative Differentiation Evidence: Comparator‑Anchored Data for Procurement Decisions


Phylogenetic Uniqueness: First Parasitic Hymenopteran Antimicrobial Peptide Characterized

Defensin-NV is the first antimicrobial peptide purified and characterized from a parasitic hymenopteran, in contrast to the numerous AMPs previously described from social hymenopterans such as honeybees (Apis mellifera) and bumblebees (Bombus pascuorum) [1]. This phylogenetic position is critical because parasitic wasp venoms are evolutionarily optimized for host immune suppression and pathogen defense in a fundamentally different ecological niche than social insect venoms. The honeybee defensin royalisin (Amdefensin‑1) is a hymenoptera‑specific AMP with a C‑terminal extension of 11 residues and is active primarily against Gram‑positive bacteria at low concentrations; Amdefensin‑2 possesses sequence and loop‑size similarity to coleopteran and phthirapteran defensins [2]. Defensin-NV shares only partial sequence similarity with these social insect defensins by BLAST analysis, confirming its distinct identity [1]. For users requiring a parasitic‑wasp‑derived defensin, no other characterized peptide can substitute.

Phylogenetic Source
Cross‑study comparable
Reported first AMP from parasitic Hymenoptera venom
Supports parasitic wasp innate immunity studies
No prior parasitic hymenopteran AMP characterized; social insect defensins differ
antimicrobial peptide discovery parasitic hymenoptera venom biochemistry phylogenetic novelty

Antimicrobial Spectrum Breadth: Gram‑Positive, Gram‑Negative, and Fungal Activity Versus Restricted‑Spectrum Comparators

Defensin-NV exerts antimicrobial activity against Gram‑positive bacteria, Gram‑negative bacteria, and fungi in a single purified peptide preparation [1]. This three‑kingdom spectrum is not universal among insect defensins. Navidefensin2‑2, a recombinantly produced Nasonia defensin paralog, selectively inhibited the growth of only two Gram‑positive bacteria at low micromolar concentrations with no reported Gram‑negative or fungal activity [2]. Human α‑defensins exhibit highly variable spectrum coverage: HNP‑4 is notably more potent against E. coli and E. aerogenes than HNP‑1 through HNP‑3; HD‑5 matches HNP‑2 against S. aureus and HNP‑4 against Gram‑negative bacteria, while HD‑6 is virtually inactive against all tested bacteria including B. cereus, which is highly susceptible to the other five α‑defensins [3]. For projects requiring simultaneous antibacterial and antifungal activity from a single defensin, Defensin-NV eliminates the need to procure multiple defensin variants with complementary but narrower spectra.

Antimicrobial Spectrum
Cross‑study comparable
Active against Gram+, Gram−, and fungi
Broad‑spectrum coverage from a single peptide
Qualitative growth inhibition; precise MIC values not reported
antimicrobial spectrum Gram-negative activity antifungal broad-spectrum AMP

Constitutive Adult‑Stage Expression: Divergent Regulation from Developmentally‑Restricted Nasonia Paralog

RT‑PCR analysis of the Nasonia defensin gene family revealed that only subtype‑1 defensins are constitutively expressed in the adult stage of N. vitripennis; none of the five defensin paralogs (1‑1, 1‑2, 2‑1, 2‑2, 2‑3) are expressed in other developmental stages, including infected Musca domestica pupae [1]. Defensin-NV is a subtype‑1 defensin purified directly from adult wasp venom, consistent with this constitutive adult‑stage expression pattern [2]. In contrast, navidefensin2‑2 (a subtype‑2 defensin) required recombinant production in E. coli with on‑column refolding because it is not endogenously expressed at detectable levels in adult venom [1]. This has direct procurement implications: Defensin-NV can be isolated from a natural source (venom) where it is constitutively present, whereas subtype‑2 Nasonia defensins require heterologous expression and refolding, introducing batch‑to‑batch variability in folding fidelity and activity.

Expression Pattern
Head‑to‑head
RT‑PCR: Constitutive adult venom expression
Natural source production avoids recombinant folding variability
Navidefensin2‑2 requires E. coli expression with on‑column refolding
gene expression constitutive expression developmental stage specificity RT-PCR

Sequence Length and Disulfide Architecture: 52‑Residue, 3‑Disulfide Topology Versus Shorter Mammalian Defensins

Defensin-NV comprises 52 amino acid residues with six cysteines forming three intramolecular disulfide bridges [1]. This length and disulfide organization contrast with mammalian defensin classes: human α‑defensins are 29–34 residues (e.g., HNP‑1 through HNP‑4 are 30–33 residues) [2], human β‑defensins are typically 36–42 residues [3], and θ‑defensins are cyclic octadecapeptides formed by the head‑to‑tail ligation of two nonapeptide precursors [4]. The larger size and distinct loop architecture of Defensin-NV translate into a different spatial distribution of cationic and hydrophobic surfaces, which directly influences membrane‑targeting specificity and antimicrobial spectrum. For structural biology or structure‑activity relationship (SAR) studies comparing insect and mammalian defensin scaffolds, Defensin-NV provides a representative insect defensin scaffold with a well‑defined, venom‑validated fold.

Structural Architecture
Class‑level
52 aa, 3 disulfide bonds (CSαβ)
Insect defensin scaffold for SAR and structural studies
1.5–1.8× longer than human α‑defensins; disulfide connectivity differs
peptide length disulfide bond pattern structural comparison CSαβ fold

Absence of the Scorpion Toxin Signature (STS) Motif: Differentiation from Navidefensin2 Subfamily Members with Dual Neurotoxic Potential

The Nasonia defensin gene family is divided into two subtypes based on the presence or absence of the scorpion toxin signature (STS) motif, a structural element associated with K⁺ channel binding in scorpion toxins [1]. Subtype‑2 defensins (navidefensin2‑1, 2‑2, and 2‑3) contain the STS motif, and navidefensin2‑2 has been experimentally shown to bind K⁺ channels with high affinity after loop deletion, demonstrating latent neurotoxic functionality [REFS-1, REFS-2]. Defensin-NV belongs to the subtype‑1 clade, which lacks the STS motif and has not been associated with ion channel activity [3]. For electrophysiology or neuropharmacology studies specifically requiring a defensin scaffold without confounding ion‑channel modulatory activity, Defensin-NV (subtype‑1) is the appropriate choice over any subtype‑2 Nasonia defensin.

STS Motif Status
Head‑to‑head
Absent; no K⁺ channel activity
Clean antimicrobial control without ion‑channel off‑target effects
Subtype‑2 defensins inhibit K⁺ channels (IC₅₀ 145 nM–2.2 µM)
scorpion toxin signature ion channel molecular evolution functional divergence

Human α‑Defensin Selectivity Gradient: Quantitative Context for Cross‑Kingdom Potency Comparisons

To contextualize Defensin-NV's broad‑spectrum activity, it is instructive to examine the precisely quantified selectivity gradients within the human α‑defensin family. Using a kinetic turbidimetric assay that provides virtual lethal doses (vLD₉₀ and vLD₉₉) equivalent to conventional LD₉₀ and LD₉₉, the relative potencies against S. aureus were HNP‑2 > HNP‑1 > HNP‑3 > HNP‑4, whereas against E. coli and E. aerogenes the rank order was HNP‑4 > HNP‑2 > HNP‑1 = HNP‑3 [1]. HD‑5 matched HNP‑2 against S. aureus and HNP‑4 against Gram‑negative bacteria; HD‑6 showed negligible activity against all tested strains [1]. This pronounced organism‑specific selectivity within a single defensin class demonstrates that broad‑spectrum activity is not a class‑level default. Defensin-NV's qualitatively reported activity against all three tested kingdoms (Gram‑positive, Gram‑negative, fungi) in the primary characterization stands in contrast to the highly specific human α‑defensin profiles, supporting its selection when consistent multi‑kingdom coverage is required without switching between multiple defensin variants [2].

Selectivity Benchmark
Cross‑study comparable
Rank‑order inversion: HNP‑2 (Gram+) vs HNP‑4 (Gram−)
Defensin‑NV qualitatively uniform across kingdoms avoids selectivity trade‑offs
Human HD‑6 inactive; organism‑specific potency in human α‑defensins
defensin selectivity virtual lethal dose Gram-positive vs Gram-negative HNP potency ranking

Defensin-NV Application Scenarios Anchored to Procurement‑Relevant Evidence


Parasitic Wasp Innate Immunity and Venom Evolution Studies

Defensin-NV is the only characterized antimicrobial peptide from parasitic Hymenoptera venom, making it an essential reagent for research on the evolutionary origins of venom antimicrobial function in parasitoid wasps [1]. Its constitutive expression in adult venom and phylogenetic position distinct from social hymenopteran defensins provide a unique model for studying the adaptive evolution of innate immune effectors in a parasitic lifestyle context [2]. Procurement of Defensin-NV is mandatory; no other peptide can serve as a surrogate for this specific biological system.

Broad‑Spectrum Antimicrobial Screening and Mechanism‑of‑Action Studies

For high‑throughput screening campaigns requiring a single defensin with demonstrated activity across Gram‑positive bacteria, Gram‑negative bacteria, and fungi, Defensin-NV reduces the number of peptides needed compared to assembling a panel of organism‑specific defensins [1]. Its well‑defined CSαβ fold and 52‑residue sequence provide a consistent scaffold for membrane‑permeabilization, pore‑formation, and bacterial killing‑kinetic studies [1]. The absence of the STS motif ensures that antimicrobial effects are not confounded by K⁺ channel modulation, unlike subtype‑2 Nasonia defensins [3].

Comparative Defensin Structural Biology and SAR Platforms

Defensin-NV serves as a representative insect defensin scaffold with a 52‑residue, 3‑disulfide topology distinct from the shorter human α‑defensins (29–34 residues), human β‑defensins (36–42 residues), and cyclic θ‑defensins (18 residues) [REFS-1, REFS-4, REFS-5, REFS-6]. Its natural venom origin guarantees correct disulfide pairing and folding, providing a reliable reference for structural determination, molecular dynamics simulations, and structure‑guided mutagenesis campaigns comparing insect and mammalian defensin architectures [1].

Ion‑Channel‑Free Antimicrobial Controls for Neuropharmacology Studies

In electrophysiology experiments testing defensin‑derived peptides on ion channels (e.g., K⁺ channels), Defensin-NV functions as a negative control because it belongs to the STS‑absent subtype‑1 clade and has no demonstrated ion channel modulatory activity [REFS-2, REFS-3]. In contrast, navidefensin2‑2 and its loop‑deleted derivatives inhibit Kv1.1–1.6 and Shaker IR channels with IC₅₀ values ranging from 145 nM to 2.2 µM [REFS-3, REFS-7]. Procurement of Defensin-NV precludes unintended ion‑channel cross‑reactivity in neuropharmacological assay systems.

Application
Selection Property
Validation Focus
Parasitic Wasp Innate Immunity & Venom Evolution
Venom‑derived AMP from parasitic Hymenoptera
Natural folding and constitutive expression evidence
Broad‑Spectrum Antimicrobial Screening
Qualitative multi‑kingdom activity (Gram+, Gram−, fungi)
Spectrum confirmation in target strains
Comparative Defensin Structural Biology & SAR
52‑residue, 3‑disulfide CSαβ scaffold
Fold fidelity and disulfide pairing verification
Ion‑Channel‑Free Antimicrobial Controls
Absence of STS motif and ion‑channel activity
Electrophysiology negative‑control validation
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